molecular formula C9H9N3O B3067180 Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- CAS No. 59425-38-6

Methanimidamide, N-cyano-N'-(4-methoxyphenyl)-

Cat. No.: B3067180
CAS No.: 59425-38-6
M. Wt: 175.19 g/mol
InChI Key: YSRNIRBJKABZHZ-UHFFFAOYSA-N
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Description

Methanimidamide, N-cyano-N’-(4-methoxyphenyl)-: It contains a total of 22 bonds, including 13 non-hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Mechanism of Action

Target of Action

Methanimidamide, N-cyano-N’-(4-methoxyphenyl)-, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene afforded 2-cyano-N-(4-methoxyphenyl) acetamide (1c) in 90% yield . This suggests that the compound interacts with its targets through a series of chemical reactions, leading to the formation of biologically active novel heterocyclic moieties .

Biochemical Pathways

It is known that cyanoacetamide derivatives, including methanimidamide, n-cyano-n’-(4-methoxyphenyl)-, are used in the synthesis of various organic heterocycles . These heterocycles may play roles in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade

Action Environment

The environment can influence the action, efficacy, and stability of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)-. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets. For example, the preparation of N-substituted cyanoacetamide involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature can significantly influence the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the target compound with high efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions or the use of microwave irradiation to enhance reaction rates and yields. These methods are advantageous due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles.

    Medicine: The compound’s derivatives are being explored for their therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and other industrial applications.

Comparison with Similar Compounds

Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

    N-Cyano-4-methoxy-picolinimidamide: This compound has similar structural features and applications in nickel-catalyzed cross-coupling reactions.

    4-Methoxypicolinimidamide hydrochloride: Another related compound used in similar catalytic processes.

Uniqueness: Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- is unique due to its specific structural features, including the presence of a cyano group and a methoxyphenyl group. These features contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

N-cyano-N'-(4-methoxyphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-11-6-10/h2-5,7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNIRBJKABZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CNC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383866
Record name Methanimidamide, N-cyano-N'-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59425-38-6
Record name Methanimidamide, N-cyano-N'-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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